(4-Bromo-3-methylphenyl)(methyl)sulfane
Overview
Description
(4-Bromo-3-methylphenyl)(methyl)sulfane is an organic compound with the molecular formula C8H9BrS It is characterized by a bromine atom attached to a phenyl ring, which is further substituted with a methyl group and a methylsulfane group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-3-methylphenyl)(methyl)sulfane typically involves the reaction of 3-methylthioanisole with bromine under controlled conditions. The reaction proceeds as follows:
Starting Material: 3-Methylthioanisole
Reagent: Bromine (Br2)
Solvent: An appropriate organic solvent such as dichloromethane
Reaction Conditions: The reaction is carried out at a low temperature to control the rate of bromination and to avoid over-bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters such as temperature, pressure, and reactant concentrations are optimized to achieve high efficiency and purity.
Chemical Reactions Analysis
Types of Reactions: (4-Bromo-3-methylphenyl)(methyl)sulfane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methylsulfane group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium thiolate or amines in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Substitution: Formation of (4-substituted-3-methylphenyl)(methyl)sulfane derivatives.
Oxidation: Formation of (4-Bromo-3-methylphenyl)(methyl)sulfoxide or sulfone.
Reduction: Formation of (3-methylphenyl)(methyl)sulfane.
Scientific Research Applications
(4-Bromo-3-methylphenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Bromo-3-methylphenyl)(methyl)sulfane involves its interaction with specific molecular targets. The bromine atom and the methylsulfane group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
(4-Bromo-3-methylphenyl)(methyl)sulfoxide: An oxidized form with different chemical properties.
(4-Bromo-3-methylphenyl)(methyl)sulfone: Another oxidized derivative with distinct reactivity.
(3-Methylphenyl)(methyl)sulfane: A reduced form lacking the bromine atom.
Uniqueness: (4-Bromo-3-methylphenyl)(methyl)sulfane is unique due to the presence of both a bromine atom and a methylsulfane group, which confer specific reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and research.
Properties
IUPAC Name |
1-bromo-2-methyl-4-methylsulfanylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrS/c1-6-5-7(10-2)3-4-8(6)9/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAHBIJBMSCJNII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)SC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40650083 | |
Record name | 1-Bromo-2-methyl-4-(methylsulfanyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40650083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90532-02-8 | |
Record name | 1-Bromo-2-methyl-4-(methylsulfanyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40650083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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